N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Description
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of bromine and methoxy groups in its structure suggests it may have unique reactivity and properties.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-22-14-8-15(23-2)13(18)7-10(14)9-19-20-17(21)16-11-5-3-4-6-12(11)16/h7-9,11-12,16H,3-6H2,1-2H3,(H,20,21)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGXWPPMOWJVDZ-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2C3C2CCCC3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2C3C2CCCC3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves multiple steps. One common approach is the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and bicyclo[4.1.0]heptane-7-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The bicyclic structure can provide conformational rigidity, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Norcarane: A simpler bicyclic compound without the bromine and methoxy groups.
Bicyclo[4.1.0]heptane: The parent structure of the compound, lacking the functional groups.
Uniqueness
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and potential biological activity. Its bicyclic structure also provides a rigid framework, which can be advantageous in drug design and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
